PF-3644022

Description

Properties

IUPAC Name |

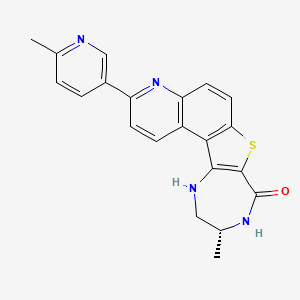

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-3644022 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of PF-3644022

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). As a key downstream substrate of the p38 MAPK signaling pathway, MK2 is critically involved in the post-transcriptional regulation of pro-inflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6). This compound acts as an ATP-competitive inhibitor, effectively binding to the ATP pocket of MK2 and preventing the phosphorylation of its downstream substrates. This mechanism leads to a significant reduction in the production of inflammatory mediators, demonstrating therapeutic potential in various inflammatory disease models. This document provides a comprehensive overview of the mechanism of action, kinase selectivity, cellular effects, and relevant experimental methodologies for this compound.

Core Mechanism of Action

This compound is a freely reversible, ATP-competitive inhibitor of MK2.[1][2][3] Its primary mechanism involves binding to the ATP-binding site of the MK2 enzyme, thereby preventing the transfer of phosphate from ATP to downstream substrates.[4][5] The activation of the p38 MAPK pathway, often initiated by cellular stressors like lipopolysaccharide (LPS), leads to the phosphorylation and activation of MK2.[5] Activated MK2, in turn, phosphorylates various targets, including Heat Shock Protein 27 (HSP27), and regulates the stability and translation of mRNAs encoding for pro-inflammatory cytokines.[3][5]

By inhibiting MK2, this compound effectively decouples the inflammatory signal from the upstream p38 MAPK activation. This is a crucial distinction from direct p38 inhibitors, as it allows for the potential preservation of other p38-mediated cellular functions while specifically targeting the MK2-dependent inflammatory cascade.[2][6] The inhibitory action of this compound has been shown to correlate directly with the reduction of phosphorylation of HSP27, a well-established biomarker for MK2 activity.[2][4][7]

Signaling Pathway

The diagram below illustrates the p38/MK2 signaling pathway and the specific point of intervention by this compound.

Caption: The p38/MK2 signaling cascade and inhibition by this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for its primary target, MK2, and maintains good selectivity across the human kinome.

Table 1: In Vitro Enzyme Inhibition

| Target Kinase | Parameter | Value (nM) | Reference(s) |

| MK2 | IC₅₀ | 5.2 | [7] |

| Kᵢ | 3 | [1][2][7] | |

| MK3 | IC₅₀ | 53 | [7][8] |

| MK5 / PRAK | IC₅₀ | 5.0 | [7][8] |

| MNK2 | IC₅₀ | 148 | [2][7][8] |

| MNK1 | IC₅₀ | 3,000 | [8] |

| MSK1 | IC₅₀ | >1,000 | [8] |

| MSK2 | IC₅₀ | >1,000 | [8] |

| RSK1-4 | IC₅₀ | >1,000 | [8] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Activity

| Assay | Cell Line / System | Parameter | Value | Reference(s) |

| TNFα Production | U937 Monocytic Cells | IC₅₀ | 160 nM | [2][7] |

| TNFα Production | Human PBMCs | IC₅₀ | 160 nM | [8] |

| TNFα Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.6 µM | [2][3][7] |

| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 10.3 µM | [2][3][7] |

| HSP27 Phosphorylation | U937 Cells | IC₅₀ | 86.4 nM | [6] |

PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key assays used to characterize this compound.

In Vitro MK2 Kinase Activity Assay

This assay quantifies the enzymatic activity of MK2 and the inhibitory effect of this compound.

Protocol:

-

Reaction Mixture Preparation: All kinase reactions are performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% bovine serum albumin (BSA), and 0.0005% Tween 20.[1]

-

Enzyme and Substrate: Recombinant MK2 enzyme is used with a fluorescently labeled peptide derived from Heat Shock Protein 27 (HSP27) as the substrate.[1]

-

Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of final concentrations.

-

Reaction Initiation: The reaction is initiated by adding MgATP at a concentration equivalent to the apparent Kₘ for MK2.[1][2] Reactions are conducted at room temperature.

-

Termination: For endpoint experiments, reactions are terminated during the linear phase by the addition of 30 mM EDTA.[1]

-

Detection and Analysis: The phosphorylated peptide product is separated from the unphosphorylated substrate via electrophoresis using a Caliper LabChip 3000 instrument. The amount of phosphorylated product is quantified by fluorescence.[1] IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro MK2 kinase activity assay.

Cellular TNFα Production Assay

This assay measures the ability of this compound to inhibit the production of TNFα in a cellular context.

Protocol:

-

Cell Culture: Human U937 monocytic cells or freshly isolated human PBMCs are cultured in appropriate media.[1][2]

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.[1]

-

Stimulation: Cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

-

Incubation: The stimulated cells are incubated for a set period (4 hours for U937 cells, 16 hours for PBMCs) to allow for cytokine production and secretion.[1]

-

Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.

-

Quantification: TNFα levels in the supernatant are measured using a quantitative method such as an electrochemiluminescence MesoScale Discovery (MSD) immunoassay kit.[1]

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of TNFα inhibition against the inhibitor concentration.

Caption: Workflow for the cellular TNFα production assay.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of MK2. Its mechanism of action is centered on the direct inhibition of MK2 kinase activity, leading to the downstream suppression of pro-inflammatory cytokine production. The compound effectively blocks the phosphorylation of MK2 substrates like HSP27 and reduces TNFα and IL-6 levels in cellular and whole blood assays. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the p38/MK2 signaling axis and the therapeutic potential of MK2 inhibition in inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

PF-3644022: A Selective, ATP-Competitive Inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-3644022, a potent and selective small-molecule inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2). This document details the inhibitor's mechanism of action, biochemical and cellular activity, and its efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Introduction: The p38/MK2 Signaling Axis in Inflammation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2] Upon activation by upstream kinases, p38 MAPK phosphorylates and activates a number of downstream substrates, including the serine/threonine kinase MK2 (also known as MAPKAPK2).[2][3][4] The p38/MK2 signaling axis plays a pivotal role in the inflammatory process, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6).[2][5][6]

Activated MK2 phosphorylates various target proteins, including RNA-binding proteins like tristetraprolin (TTP), which modulates the stability and translation of cytokine mRNAs.[6] Given its crucial role in cytokine production, MK2 has emerged as an attractive therapeutic target for inflammatory diseases.[5] Inhibiting MK2 offers a potentially more selective approach to modulating inflammatory responses compared to broader inhibition of the upstream p38 kinase, which could have a different safety profile.[5] this compound is a well-characterized, potent, and selective ATP-competitive inhibitor developed to target MK2.[5]

The p38/MK2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical p38/MK2 signaling cascade, which is activated by various extracellular stressors and inflammatory cytokines.[1][2][7] The pathway culminates in the production of inflammatory mediators. This compound acts by directly competing with ATP for binding to MK2, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent inflammatory cascade.[5][8][9]

Quantitative Data Summary

This compound has been extensively profiled in biochemical, cellular, and in vivo assays to determine its potency, selectivity, and efficacy. The data below is compiled from multiple studies.

Table 1: Biochemical Potency and Selectivity

| Target Kinase | Parameter | Value (nM) | Reference |

| MK2 (MAPKAPK2) | Ki | 3 | [5][9][10] |

| MK2 (MAPKAPK2) | IC50 | 5.2 | [10][11][12] |

| MK3 (MAPKAPK3) | IC50 | 53 | [11][12] |

| MK5 (PRAK) | IC50 | 5.0 | [11][12] |

| MNK2 | IC50 | 148 | [11][12] |

| MNK1 | IC50 | 3,000 | [12] |

| MSK1 / MSK2 | IC50 | >1,000 | [12] |

| RSK1-4 | IC50 | >1,000 | [12] |

Note: this compound demonstrated high selectivity when profiled against a panel of 200 human kinases, with only 16 kinases showing >50% inhibition at a 1 µM concentration.[5][13]

Table 2: Cellular Activity

| Assay System | Parameter | Value (nM) | Reference |

| LPS-stimulated U937 Monocytic Cells (TNF-α production) | IC50 | 159 - 160 | [5][8][10][12] |

| LPS-stimulated Human PBMCs (TNF-α production) | IC50 | 160 | [5][10][12] |

| LPS-stimulated U937 Cells (HSP27 phosphorylation) | IC50 | 201 | [8] |

| LPS-stimulated Human Whole Blood (TNF-α production) | IC50 | 1,600 - 1,970 | [5][8][12] |

| LPS-stimulated Human Whole Blood (IL-6 production) | IC50 | 10,300 | [5][8] |

Table 3: In Vivo Efficacy

| Animal Model | Parameter | Oral Dose (mg/kg) | Reference |

| Rat LPS-Induced Endotoxemia (TNF-α inhibition) | ED50 | 6.9 - 7.02 | [5][8][14] |

| Rat Streptococcal Cell Wall-Induced Arthritis (Paw swelling inhibition) | ED50 | 20 | [5][8][11][12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against MK2 using a fluorescence-based assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. selleckchem.com [selleckchem.com]

- 10. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Probe PF3644022 | Chemical Probes Portal [chemicalprobes.org]

- 14. biorxiv.org [biorxiv.org]

PF-3644022: A Technical Guide to its ATP-Competitive Inhibition of MAPKAPK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of PF-3644022 as a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). The document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols used for its characterization, presented in a structured format for clarity and ease of comparison.

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a key downstream substrate of the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to environmental stress and inflammatory cytokines.[1][2] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, leading to the regulation of gene expression, mRNA stabilization, and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[3][4] Consequently, the p38-MK2 signaling axis has emerged as a significant therapeutic target for a range of inflammatory diseases.[2][5]

This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[4][6]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent, freely reversible, and ATP-competitive inhibitor of MK2.[3][4][6][7] Its development represents a strategic approach to modulate the inflammatory response by targeting a downstream effector in the p38 pathway, potentially offering a different safety profile compared to direct p38 kinase inhibitors.[3][4] This guide delves into the quantitative data, experimental methodologies, and signaling pathway interactions that define the pharmacological profile of this compound.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect on MK2 by competing with ATP for binding to the enzyme's catalytic site.[3][4][7] This mode of action is supported by enzyme kinetic studies and crystallographic analyses, which confirm that this compound occupies the ATP-binding pocket of MK2.[7] By blocking the binding of ATP, the inhibitor prevents the phosphotransfer reaction, thereby inhibiting the phosphorylation of MK2 substrates. The potent and reversible nature of this inhibition underscores its potential for therapeutic intervention.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against MK2 and other kinases, as well as its cellular activity.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Parameter | Value (nM) |

| MAPKAPK2 (MK2) | Ki | 3 [3][4][6][8] |

| MAPKAPK2 (MK2) | IC50 | 5.2 [8][9] |

| MAPKAPK3 (MK3) | IC50 | 53[8][9] |

| PRAK (MK5) | IC50 | 5.0[8][9] |

| MNK2 | IC50 | 148[8][9] |

| MNK1 | IC50 | 3,000[9] |

| MSK1 | IC50 | >1,000[9] |

| MSK2 | IC50 | >1,000[9] |

| RSK1-4 | IC50 | >1,000[9] |

Table 2: Cellular Activity of this compound

| Cell Line/System | Assay | Parameter | Value (nM) |

| U937 human monocytic cells | LPS-induced TNFα production | IC50 | 159 - 160[3][4][8] |

| Human PBMCs | LPS-induced TNFα production | IC50 | 160[8][9] |

| Human Whole Blood | LPS-induced TNFα production | IC50 | 1,600 (1.6 µM)[3][4][8] |

| Human Whole Blood | LPS-induced IL-6 production | IC50 | 10,300 (10.3 µM)[3][4][8] |

| U937 cells | Inhibition of phospho-HSP27 | IC50 | 86.4[10] |

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Parameter | Route | ED50 (mg/kg) |

| Acute LPS-induced TNFα | Inhibition of TNFα production | Oral | 6.9[3][4] |

| Streptococcal Cell Wall-induced Arthritis | Inhibition of paw swelling | Oral | 20[3][4][9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: p38/MAPKAPK2 signaling pathway and the inhibitory action of this compound.

Caption: General workflow for an in vitro MAPKAPK2 kinase inhibition assay.

Caption: Workflow for assessing the cellular activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assay for MAPKAPK2 Inhibition

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against MK2.

Objective: To quantify the potency (IC50 or Ki) of this compound in inhibiting the enzymatic activity of recombinant MK2.

Materials:

-

Recombinant human MAPKAPK2 (MK2) enzyme

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)[6]

-

Fluorescently labeled substrate peptide (e.g., based on HSP27)[6] or a generic kinase substrate.

-

Adenosine triphosphate (ATP)

-

This compound stock solution (in DMSO)

-

Microplate (e.g., 384-well)

-

Kinase activity detection system (e.g., Caliper LabChip 3000, Promega ADP-Glo™, Cisbio HTRF® KinEASE™)[6][10][11]

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant MK2 enzyme and the substrate peptide in the kinase reaction buffer. The concentrations should be optimized for the specific assay format.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. A vehicle control (DMSO only) must be included.

-

Reaction Initiation: In a microplate, combine the enzyme/substrate mixture with the diluted this compound or vehicle control. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for MK2 to accurately determine ATP-competitive inhibition.[10]

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).[11]

-

Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the platform used:

-

Caliper LabChip: Electrophoretically separate the phosphorylated and unphosphorylated peptide and quantify the respective peaks.[6]

-

ADP-Glo™ Assay: Measure the amount of ADP produced, which is proportional to kinase activity, via a luciferase-based reaction.[11]

-

HTRF® KinEASE™: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to detect the phosphorylated substrate.[10]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be determined through kinetic studies by measuring initial velocities at varying ATP and inhibitor concentrations.

Cellular Assay for Inhibition of TNFα Production

This protocol describes a cell-based assay to measure the ability of this compound to inhibit the production of TNFα in response to an inflammatory stimulus.

Objective: To determine the cellular potency (IC50) of this compound in a physiologically relevant context.

Materials:

-

Human monocytic cell line (e.g., U937) or primary human peripheral blood mononuclear cells (PBMCs)[3][6]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

TNFα detection kit (e.g., ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay)[6]

Procedure:

-

Cell Seeding: Seed U937 cells or PBMCs into a 96-well plate at a predetermined density. For some cell lines like U937, differentiation with phorbol 12-myristate 13-acetate (PMA) may be required.[10]

-

Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]

-

Stimulation: Stimulate the cells by adding LPS to each well at a final concentration known to induce a robust TNFα response (e.g., 100 ng/mL).[6]

-

Incubation: Incubate the plates for a period that corresponds to peak TNFα production (e.g., 4 hours for U937 cells, 16 hours for PBMCs).[6]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNFα Quantification: Measure the concentration of TNFα in the supernatant using a validated immunoassay (e.g., ELISA or MSD).

-

Data Analysis: Calculate the percentage of inhibition of TNFα production for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity and Off-Target Effects

While this compound is a potent inhibitor of MK2, it also exhibits activity against other closely related kinases. A kinase panel screening of 200 human kinases at a concentration of 1 µM this compound revealed that 16 kinases showed more than 50% inhibition.[3] Further profiling of these kinases demonstrated that while this compound is highly potent against MK2 and PRAK (MK5), it displays reduced potency against other kinases, including MK3 and MNK2.[8][9] This selectivity profile is crucial for understanding the compound's overall biological effects and potential for off-target toxicities. Notably, this compound did not inhibit the upstream kinase p38 MAPK.[10]

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of MAPKAPK2. The quantitative data from both in vitro and cellular assays consistently demonstrate its ability to effectively block the p38-MK2 signaling pathway, leading to a significant reduction in the production of key pro-inflammatory cytokines. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of MK2 inhibition. The comprehensive understanding of this compound's mechanism of action, potency, and selectivity, as outlined in this technical guide, provides a solid foundation for its application as a research tool and for the development of novel anti-inflammatory therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assays for Mitogen-Activated Protein Kinase (MARK) Subtypes and MARK Activating Protein Kinase-2 (MAPKAP K-2) Using a Common Cell Lysate | Springer Nature Experiments [experiments.springernature.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. promega.com.cn [promega.com.cn]

The Role of PF-3644022 in the p38 MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, primarily through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][2] Consequently, this pathway has been a key target for the development of anti-inflammatory therapeutics. While direct inhibition of p38 MAPK has been explored, concerns regarding off-target effects and toxicity have led to the investigation of downstream targets.[1][3] One such target is the MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK.[1][4] This technical guide provides an in-depth overview of PF-3644022, a potent and selective, ATP-competitive inhibitor of MK2, and its role in modulating the p38 MAPK signaling cascade.[1][5][6][7]

Introduction to the p38 MAPK/MK2 Signaling Axis

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines, pathogens, and cellular stress.[2] Upon activation, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates its downstream substrate, MK2.[4] Activated MK2 plays a crucial role in post-transcriptional regulation of gene expression, particularly by stabilizing the mRNAs of pro-inflammatory cytokines like TNFα and IL-6.[1] By targeting MK2, this compound offers a more focused approach to inhibiting pro-inflammatory cytokine production, potentially mitigating the broader effects of direct p38 MAPK inhibition.[8]

This compound: Mechanism of Action and Kinase Selectivity

This compound, with the chemical name (10R)-9,10,11,12-tetrahydro-10-methyl-3-(6-methyl-3-pyridinyl)-8H-[1][9]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent, freely reversible, ATP-competitive inhibitor of MK2.[1][6][10] Enzyme kinetic studies have confirmed that this compound binds to the ATP-binding pocket of MK2, preventing the phosphorylation of its substrates.[11]

In Vitro Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized against a panel of kinases. The compound demonstrates high affinity for MK2, with a Ki value of 3 nM and an IC50 of 5.2 nM.[5][9] It also shows potent inhibition of the closely related p38-regulated/activated kinase (PRAK/MK5) with an IC50 of 5.0 nM.[9][10]

| Kinase Target | IC50 (nM) | Ki (nM) |

| MK2 (MAPKAPK2) | 5.2 | 3 |

| PRAK (MK5) | 5.0 | N/A |

| MK3 | 53 | N/A |

| MNK2 | 148 | N/A |

| MNK1 | 3,000 | N/A |

| MSK1 | >1,000 | N/A |

| MSK2 | >1,000 | N/A |

| RSK1-4 | >1,000 | N/A |

| Data compiled from multiple sources.[9][10] |

This compound exhibits significant selectivity for MK2 over other kinases, including other members of the MAPKAP kinase family.[9] When profiled against a broad panel of 200 human kinases, it showed good selectivity.[1][6]

Cellular and In Vivo Activity of this compound

The inhibitory effect of this compound on the p38 MAPK/MK2 pathway translates to potent anti-inflammatory activity in cellular and in vivo models.

Cellular Activity

In various cell-based assays, this compound effectively inhibits the production of pro-inflammatory cytokines. A key downstream effect of MK2 inhibition is the reduced phosphorylation of heat shock protein 27 (HSP27), a direct substrate of MK2.[8] The inhibition of TNFα production by this compound correlates closely with the inhibition of HSP27 phosphorylation.[1][6]

| Cell Line/System | Stimulus | Effect | IC50 |

| Human U937 monocytic cells | LPS | Inhibition of TNFα production | 160 nM |

| Human peripheral blood mononuclear cells (PBMCs) | LPS | Inhibition of TNFα production | 160 nM |

| Human whole blood | LPS | Inhibition of TNFα production | 1.6 µM |

| Human whole blood | LPS | Inhibition of IL-6 production | 10.3 µM |

| U937 cells | LPS | Inhibition of phospho-HSP27 | 86.4 nM |

| Data compiled from multiple sources.[1][6][8][9][10] |

Importantly, this compound does not inhibit the phosphorylation of p38 MAPK itself, confirming its mechanism of action downstream of p38.[6][8] Furthermore, it has been shown to have minimal effect on the production of the anti-inflammatory cytokine IL-10, in contrast to some p38 MAPK inhibitors.[2][8]

In Vivo Efficacy

This compound is orally bioavailable and has demonstrated efficacy in animal models of inflammation.[1][5]

| Animal Model | Effect | ED50 |

| Rat LPS-induced TNFα model | Dose-dependent inhibition of TNFα production | 6.9 mg/kg |

| Rat streptococcal cell wall-induced arthritis | Dose-dependent inhibition of paw swelling | 20 mg/kg |

| Mouse LPS-induced endotoxemia | Dose-related inhibition of TNFα release | 7.02 mg/kg |

| Data compiled from multiple sources.[1][6][8] |

These in vivo studies provide proof-of-concept for the anti-inflammatory potential of MK2 inhibition with this compound.[8]

Experimental Protocols

In Vitro Kinase Assay

The kinase activity of MK2 is typically assayed using a fluorescently labeled heat shock protein 27 (HSP27) peptide as a substrate.[7]

-

Reaction Buffer: 20 mM HEPES, 10 mM MgCl2, 1 mM dithiothreitol, 0.01% bovine serum albumin, and 0.0005% Tween 20, pH 7.5.[7]

-

Procedure:

-

Reactions are performed at room temperature.[7]

-

The initial velocities of the kinase reaction are determined in the presence and absence of varying concentrations of this compound.[7]

-

To determine the mechanism of inhibition, ATP concentrations are varied while the HSP27 peptide concentration is held constant.[6][7]

-

Reactions are terminated during the linear phase by the addition of 30 mM EDTA.[7]

-

The phosphorylated peptide product is separated from the substrate peptide electrophoretically and quantified using a Caliper LabChip 3000 system.[7]

-

Cellular Assay for TNFα Production

-

Cell Lines: Human U937 monocytic cells or human peripheral blood mononuclear cells (PBMCs).[7]

-

Procedure:

-

Cells are pretreated with varying concentrations of this compound for 1 hour.[7]

-

Cells are then stimulated with lipopolysaccharide (LPS) at 100 ng/ml.[7]

-

TNFα levels in the cell culture supernatant are measured at 4 hours (for U937 cells) or 16 hours (for PBMCs) after LPS stimulation.[7]

-

TNFα levels are quantified using an electrochemiluminescence MesoScale Discovery (MSD) TNFα kit.[7]

-

Visualizing the Role of this compound

p38 MAPK Signaling Pathway and this compound Inhibition

Caption: The p38 MAPK signaling cascade leading to pro-inflammatory cytokine production, with the inhibitory action of this compound on MK2 highlighted.

Experimental Workflow for this compound Evaluation

Caption: A generalized experimental workflow for the characterization of the MK2 inhibitor, this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MK2 that effectively blocks the downstream signaling of the p38 MAPK pathway, leading to a reduction in pro-inflammatory cytokine production. Its oral bioavailability and demonstrated efficacy in preclinical models of inflammation highlight the therapeutic potential of targeting MK2. This technical guide provides a comprehensive summary of the mechanism, activity, and experimental evaluation of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and inflammation research.

References

- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to PF-3644022: Mechanism and Inhibition of TNF-α Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). It details the compound's mechanism of action, presents key quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize its activity. The primary focus is on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in inflammatory processes.

Introduction: Targeting the p38/MK2 Pathway

Inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines, with TNF-α playing a central role. The p38 MAPK signaling cascade is a key regulator of TNF-α production at both the transcriptional and translational levels.[1][2] Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a direct downstream substrate of p38 kinase.[1] Its activation is crucial for modulating the stability and translation of TNF-α mRNA.[1]

This compound, a benzothiophene derivative, is a potent, ATP-competitive inhibitor of MK2.[1][3] By targeting MK2, this compound effectively blocks the signaling cascade that leads to the production of TNF-α and other pro-inflammatory cytokines like Interleukin-6 (IL-6), demonstrating efficacy in both acute and chronic models of inflammation.[1][3] This makes MK2 an attractive therapeutic target, and this compound a valuable tool for studying its role in inflammation.

Mechanism of Action of this compound

This compound functions as a freely reversible, ATP-competitive inhibitor of MK2.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.

The canonical pathway leading to TNF-α production, and the point of inhibition by this compound, is as follows:

-

Upstream Activation: Cellular stressors, such as lipopolysaccharide (LPS), activate the p38 MAPK pathway.[2][4]

-

MK2 Phosphorylation: Activated p38 MAPK directly phosphorylates and activates MK2.

-

Substrate Phosphorylation: Activated MK2, in turn, phosphorylates several downstream targets, most notably Heat Shock Protein 27 (HSP27) and Tristetraprolin (TTP).[5][6] The phosphorylation of HSP27 is a reliable biomarker for MK2 activity.[1][3][7]

-

mRNA Stabilization and Translation: The phosphorylation of these substrates leads to the stabilization and enhanced translation of AU-rich element-containing mRNAs, including the mRNA for TNF-α.

-

Inhibition by this compound: this compound binds to MK2 and prevents its kinase activity. This action blocks the phosphorylation of HSP27 and other substrates, thereby inhibiting the production of TNF-α.[1][3] Importantly, this compound does not inhibit the upstream phosphorylation of p38 MAPK itself.[4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity & Selectivity of this compound

| Target Kinase | Parameter | Value (nM) | Reference |

| MK2 (MAPKAPK2) | IC₅₀ | 5.2 | [7] |

| Kᵢ | 3 | [1][3][7] | |

| MK3 (MAPKAPK3) | IC₅₀ | 53 | [7] |

| PRAK (MAPKAPK5) | IC₅₀ | 5.0 | [7] |

| MNK2 | IC₅₀ | 148 | [7] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Activity of this compound

| Assay | Cell Type/System | Parameter | Value | Reference |

| TNF-α Production | U937 Monocytic Cells | IC₅₀ | 159-160 nM | [1][3][7] |

| Human PBMCs | IC₅₀ | ~160 nM | [1][3][7] | |

| Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.6 µM | [1][3][7] | |

| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC₅₀ | 10.3 µM | [1][3][7] |

| HSP27 Phosphorylation | U937 Cells (LPS-stimulated) | IC₅₀ | 86.4 nM | [4] |

PBMCs: Peripheral Blood Mononuclear Cells.

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Parameter | Value (mg/kg) | Reference |

| Acute LPS-induced TNF-α | ED₅₀ | 6.9 | [1][3] |

| Chronic Streptococcal Cell Wall-induced Arthritis | ED₅₀ (Paw Swelling Inhibition) | 20 | [1][3][7] |

ED₅₀: Half maximal effective dose.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core assays used to characterize this compound.

In Vitro MK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of MK2.

Principle: The kinase activity of recombinant MK2 is measured using a fluorescently labeled peptide substrate derived from HSP27.[8] In the presence of ATP, MK2 phosphorylates the peptide. The phosphorylated product is then separated from the unphosphorylated substrate electrophoretically and quantified by fluorescence.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5).[8]

-

Compound Dilution: Prepare serial dilutions of this compound in DMSO and add to the reaction wells.

-

Enzyme and Substrate Addition: Add recombinant human MK2 enzyme and the fluorescently labeled HSP27 peptide substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (typically at its apparent Kₘ value).[3][8]

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time, ensuring the reaction remains in the linear phase.

-

Reaction Termination: Stop the reaction by adding 30 mM EDTA.[8]

-

Analysis: Analyze the samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated peptide from the substrate peptide, and the amount of product is quantified by fluorescence.

-

Data Calculation: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based TNF-α Production Assay

This assay determines the potency of this compound in a more physiologically relevant cellular context.

Principle: A monocytic cell line (e.g., U937) or primary cells (hPBMCs) are stimulated with LPS to induce the production and secretion of TNF-α.[3] The amount of TNF-α released into the cell culture supernatant is measured in the presence and absence of the inhibitor.

Detailed Protocol:

-

Cell Plating: Seed U937 cells or hPBMCs into 96-well plates at a predetermined density.

-

Compound Pre-treatment: Add varying concentrations of this compound to the wells and pre-incubate for 1 hour at 37°C.[3][8]

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.[8] Include control wells with no LPS and/or no compound.

-

Incubation: Incubate the plates for a specified period (e.g., 4 hours for U937 cells or 16 hours for hPBMCs) at 37°C.[3][8]

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a suitable immunoassay, such as a commercially available ELISA kit or an electrochemiluminescence-based platform (e.g., MesoScale Discovery).[3][8]

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of TNF-α production against the log concentration of this compound.

Western Blot Analysis of Pathway Phosphorylation

This method is used to confirm the mechanism of action by observing the phosphorylation status of key proteins within the signaling pathway.

Principle: Cells are treated with this compound and stimulated with LPS. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. Specific antibodies are used to detect the total and phosphorylated forms of target proteins like p38 and HSP27.

Detailed Protocol:

-

Cell Treatment: Treat cells (e.g., U937) with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.[3]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Ser78-HSP27 or anti-phospho-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: To confirm equal protein loading and pathway specificity, strip the membrane and re-probe with antibodies for total HSP27, total p38, and a loading control (e.g., GAPDH or β-actin). This compound should inhibit HSP27 phosphorylation without affecting p38 phosphorylation.[3][4]

Conclusion

This compound is a well-characterized, potent, and selective MK2 inhibitor that effectively suppresses TNF-α production both in vitro and in vivo. Its ATP-competitive mechanism of action is confirmed by its ability to block the phosphorylation of the downstream MK2 substrate, HSP27, without affecting the upstream activation of p38 MAPK. The comprehensive quantitative data and detailed experimental protocols presented in this guide underscore its value as a critical tool for researchers investigating inflammatory signaling pathways and as a lead compound in the development of novel anti-inflammatory therapeutics.

References

- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

A Technical Guide to Utilizing PF-3644022 for the Study of Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-3644022, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). It is designed for researchers in immunology, inflammation, and drug discovery. This document details the mechanism of action of this compound, summarizes its inhibitory activity, and provides comprehensive, step-by-step protocols for its application in in vitro inflammatory models. The guide includes detailed methodologies for cell culture, induction of inflammatory responses using lipopolysaccharide (LPS), and subsequent analysis of cytokine production and signaling pathway modulation.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for dissecting the roles of the p38 MAPK/MK2 signaling axis in inflammation.[1][2] Structurally identified as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][3]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, it functions as a reversible, ATP-competitive inhibitor of MK2.[1][4] The activation of the p38 MAPK pathway is a crucial event in the immune response, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] MK2, a direct downstream substrate of p38 MAPK, plays a pivotal role in regulating the stability and translation of the mRNAs for these cytokines.[1] By selectively targeting MK2, this compound allows for the specific investigation of this pathway's contribution to inflammatory processes, offering a more targeted approach compared to broader p38 MAPK inhibitors.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to the ATP pocket of MK2, thereby preventing its phosphorylation and activation by p38 MAPK.[2][5] This inhibition is highly selective, making it a valuable tool for studying MK2-specific functions.[1][6] The canonical p38/MK2 signaling pathway, a key regulator of inflammatory responses, is initiated by cellular stressors such as lipopolysaccharide (LPS). This leads to the activation of p38 MAPK, which in turn phosphorylates and activates MK2.[2] Activated MK2 then phosphorylates downstream substrates, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP), which ultimately regulate the synthesis and release of pro-inflammatory cytokines.[1][4] this compound does not inhibit the phosphorylation of p38 MAPK itself, but selectively blocks the activity of its substrate, MK2.[7]

Figure 1: Mechanism of action of this compound in the p38/MK2 signaling pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Parameter | Value (nM) | Notes |

| MK2 (MAPKAPK2) | Ki | 3 | ATP-competitive inhibition.[1][3][8] |

| MK2 (MAPKAPK2) | IC50 | 5.2 | Enzymatic assay.[3][6][9] |

| MK3 (MAPKAPK3) | IC50 | 53 | [6][9] |

| PRAK (MK5) | IC50 | 5.0 | [6][9] |

| MNK2 | IC50 | 148 | [6][9] |

| MNK1 | IC50 | 3,000 | [9] |

| MSK1/2, RSK1-4 | IC50 | >1,000 | [9] |

Table 2: Cellular Inhibitory Activity of this compound on Cytokine Production

| Cellular System | Cytokine Inhibited | IC50 | Stimulus |

| U937 Monocytic Cells | TNF-α | 159-160 nM | LPS[1][3][4] |

| Human PBMCs | TNF-α | 160 nM | LPS[1][3] |

| Human Whole Blood | TNF-α | 1.6 - 1.97 µM | LPS[1][4][9] |

| Human Whole Blood | IL-6 | 10.3 µM | LPS[1][4] |

| Human PBMCs | IL-1β | ~1-2 µM | LPS[4] |

| Human PBMCs | IL-6 | ~1-2 µM | LPS[4] |

| Human PBMCs | IL-8 | ~1-2 µM | LPS[4] |

| U937 Cells | p-HSP27 | 86.4 - 270 nM | LPS[4][7] |

Table 3: In Vivo Efficacy of this compound in Rat Models

| Animal Model | Parameter Measured | ED50 (mg/kg) |

| Acute LPS-induced TNF-α | TNF-α production | 6.9 - 7.02[1][7] |

| Chronic SCW-induced arthritis | Paw swelling | 20[1][6] |

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in common in vitro inflammatory assays.

Figure 2: General experimental workflow for studying this compound effects.

Protocol 1: U937 Cell Culture, Differentiation, and LPS Stimulation

This protocol details the procedure for preparing U937 cells and inducing an inflammatory response to test the efficacy of this compound.

A. Materials:

-

U937 human monocytic cell line (ATCC CRL-1593.2)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

96-well or 24-well tissue culture plates

B. U937 Cell Culture and Differentiation:

-

Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10][11]

-

Maintain cell density between 2 x 10⁵ and 2 x 10⁶ viable cells/mL.[12]

-

To differentiate monocytes into macrophage-like cells, seed U937 cells into culture plates at a density of 5 x 10⁵ cells/mL.[13]

-

Incubate for 24-48 hours. Differentiated cells will become adherent.[10][15]

-

After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.

-

Add fresh, PMA-free complete medium and allow cells to rest for an additional 18-24 hours before treatment.[16]

C. This compound Treatment and LPS Stimulation:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Aspirate the medium from the differentiated U937 cells and add the medium containing the various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C.[8]

-

Prepare a working solution of LPS in complete culture medium.

-

Add the LPS solution to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[8][14]

-

Incubate the plates for the desired time period. For TNF-α measurement, a 4-hour incubation is often sufficient. For other cytokines or longer-term studies, 16-24 hours may be necessary.[1][4]

Protocol 2: Cytokine Quantification by ELISA

This protocol describes the measurement of TNF-α in the cell culture supernatant.

A. Materials:

-

Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants from Protocol 1

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/Blocking buffer (as per kit instructions)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

B. ELISA Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.

-

Wash the plate 3-4 times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

While blocking, prepare a standard curve using the recombinant TNF-α standard provided in the kit.

-

After blocking, wash the plate.

-

Add 100 µL of your standards and collected cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate, then add the biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate, then add the Avidin-HRP conjugate. Incubate for 1 hour.

-

Wash the plate thoroughly. Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the concentration of TNF-α in your samples by interpolating from the standard curve.

Protocol 3: Analysis of p-HSP27 by Western Blot

This protocol is for assessing the inhibition of MK2 activity by measuring the phosphorylation of its direct substrate, HSP27.

A. Materials:

-

Cell lysates from Protocol 1

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-total HSP27, and an antibody for a loading control (e.g., anti-β-actin).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (film or digital)

B. Western Blot Procedure:

-

Cell Lysis: After the treatment period (a 30-60 minute LPS stimulation is often sufficient for phosphorylation events), wash cells with cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-HSP27 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 7).

-

Detection: Incubate the membrane with ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal.

-

Stripping and Reprobing: To analyze total HSP27 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. Densitometry analysis can then be performed to quantify the ratio of p-HSP27 to total HSP27.

Conclusion

This compound is a highly effective and selective research tool for investigating the role of the MK2 signaling pathway in inflammatory responses. Its potent inhibition of pro-inflammatory cytokine production, coupled with its demonstrated in vivo efficacy, makes it an invaluable asset for studies in inflammation biology and for the preclinical assessment of anti-inflammatory therapeutic strategies. The protocols outlined in this guide provide a robust foundation for researchers to integrate this compound into their experimental workflows.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. mpbio.com [mpbio.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. revvity.com [revvity.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. abcam.com [abcam.com]

- 8. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. labcorp.com [labcorp.com]

- 10. Immune regulation is more effective in the U937 inflammation model with mesenchymal stem cell extracellular vesicles stimulated by pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activation of inflammatory responses in human U937 macrophages by particulate matter collected from dairy farms: an in vitro expression analysis of pro-inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]

- 14. Azilsartan Suppressed LPS-Induced Inflammation in U937 Macrophages through Suppressing Oxidative Stress and Inhibiting the TLR2/MyD88 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Differentiation of U-937 Monocytes to Macrophage-Like Cells Polarized " by Fatma Husien S. Abdulhadi [corescholar.libraries.wright.edu]

- 16. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Downstream Targets and Biomarkers of PF-3644022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets and biomarkers of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details the mechanism of action, key molecular interactions, and validated methods for assessing the compound's activity in preclinical research.

Executive Summary

This compound is a small molecule inhibitor that targets the p38/MK2 signaling pathway, a critical cascade in the inflammatory response. By selectively inhibiting MK2, this compound effectively suppresses the production of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor alpha (TNFα). The phosphorylation of Heat Shock Protein 27 (HSP27) serves as a robust and direct biomarker for assessing the in-cell activity of this compound. This guide provides the foundational knowledge and detailed protocols for researchers investigating the therapeutic potential of MK2 inhibition.

Mechanism of Action and Signaling Pathway

This compound is a reversible, ATP-competitive inhibitor of MK2.[1][2][3] The p38 MAPK/MK2 signaling pathway is a key transducer of cellular stress signals, including exposure to lipopolysaccharide (LPS) and pro-inflammatory cytokines. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream substrates that regulate inflammatory processes. A primary mechanism of action for this compound is the inhibition of MK2-mediated phosphorylation of tristetraprolin (TTP), a protein that promotes the degradation of TNFα mRNA. By inhibiting TTP phosphorylation, this compound allows TTP to remain active, leading to decreased stability and translation of TNFα mRNA and ultimately reducing the secretion of TNFα protein.

Below is a diagram illustrating the p38/MK2 signaling pathway and the point of intervention for this compound.

Caption: The p38/MK2 signaling cascade leading to TNFα production and its inhibition by this compound.

Downstream Targets and Biomarkers

The primary downstream effect of this compound is the modulation of inflammatory cytokine production. Key targets and biomarkers are summarized below.

Key Downstream Targets

-

Tumor Necrosis Factor alpha (TNFα): The production of TNFα is potently inhibited by this compound.[1][2][3] This is a primary and functionally significant downstream effect.

-

Interleukin-6 (IL-6): this compound also blocks the production of IL-6 in response to LPS stimulation in human whole blood.[1][2]

-

Interleukin-8 (IL-8): The production of IL-8 is another downstream target inhibited by this compound.

Key Biomarkers

-

Phosphorylated Heat Shock Protein 27 (p-HSP27): HSP27 is a direct substrate of MK2.[1][2] The level of phosphorylated HSP27 (specifically at Serine 78) is a direct and reliable biomarker of MK2 activity in cells.[4] Inhibition of MK2 by this compound leads to a dose-dependent decrease in p-HSP27 levels.[1][2]

Quantitative Data

The following tables summarize the reported in vitro and in vivo potency of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | System | IC50 / Ki | Reference |

| MK2 (MAPKAPK2) | Enzyme Assay | Ki = 3 nM | [1][3] |

| MK2 (MAPKAPK2) | Enzyme Assay | IC50 = 5.2 nM | [5][6] |

| MK3 | Enzyme Assay | IC50 = 53 nM | [5] |

| p38 regulated/activated kinase (PRAK) | Enzyme Assay | IC50 = 5.0 nM | [5] |

| MNK2 | Enzyme Assay | IC50 = 148 nM | [5] |

| TNFα Production | U937 Cells | IC50 = 160 nM | [1][2][5] |

| TNFα Production | Human PBMCs | IC50 = 160 nM | [5][6] |

| TNFα Production | Human Whole Blood (LPS-stimulated) | IC50 = 1.6 µM | [1][2] |

| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 = 10.3 µM | [1][2] |

| p-HSP27 Inhibition | U937 Cells | Correlates with TNFα inhibition | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Effect | ED50 | Reference |

| Rat Acute LPS-induced TNFα Model | Inhibition of TNFα production | 6.9 mg/kg | [1][2] |

| Rat Chronic Streptococcal Cell Wall-induced Arthritis Model | Inhibition of paw swelling | 20 mg/kg | [1][2] |

Experimental Protocols

Detailed protocols for key experiments to assess the downstream effects and biomarkers of this compound are provided below.

MK2 Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of this compound on MK2.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Human TNF-alpha ELISA Kit - Quantikine DTA00D: R&D Systems [rndsystems.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

PF-3644022: A Technical Guide to a Potent and Selective MK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3644022 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] With a CAS Number of 1276121-88-0, this benzothiophene compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor α (TNFα).[2] Its mechanism of action, downstream of p38 MAPK, presents a compelling therapeutic target for inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[3]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized small molecule inhibitor.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1276121-88-0 | [4] |

| Molecular Formula | C₂₁H₁₈N₄OS | |

| Molecular Weight | 374.46 g/mol | [4] |

| Appearance | Powder | [4] |

| Purity | ≥98% | |

| Solubility | Soluble to 40 mM in DMSO | |

| Storage | Store at +4°C (powder); -20°C for up to 2 years (powder); -80°C for up to 6 months (in DMSO) | [4] |

Mechanism of Action: The p38/MK2 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting MK2, a key serine/threonine kinase downstream of p38 MAPK. The p38/MK2 signaling cascade is a critical regulator of inflammatory responses, particularly the production of cytokines like TNFα and Interleukin-6 (IL-6).

Upon activation by cellular stressors or inflammatory stimuli (e.g., Lipopolysaccharide - LPS), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several target proteins. A key substrate of MK2 is Heat Shock Protein 27 (HSP27), and phosphorylation of HSP27 is often used as a biomarker for MK2 activity.[2] By competitively binding to the ATP pocket of MK2, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the inflammatory cascade.[2]

References

- 1. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]

- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

Discovery and development of PF-3644022

An In-depth Technical Guide to the Discovery and Development of PF-3644022

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor α (TNFα) and interleukin-6 (IL-6).[1][2] While p38 MAPK has been an attractive target for anti-inflammatory drug development, clinical trials of p38 inhibitors have been hampered by severe toxicity and lack of efficacy.[3][4] This has led to the exploration of downstream targets within the pathway, with the goal of achieving a more favorable therapeutic window.[3][4]

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key downstream substrate of p38 MAPK.[5] Upon activation by p38, MK2 regulates the stability and translation of TNFα and IL-6 mRNA, making it a crucial node in the inflammatory cascade.[2] Unlike p38 knockout mice, which are embryonically lethal, MK2 knockout mice are viable and fertile, suggesting that inhibiting MK2 may offer a safer anti-inflammatory strategy.[3] this compound, a potent and selective benzothiophene MK2 inhibitor, emerged from these efforts as a promising orally active anti-inflammatory agent.[6][7] This document provides a detailed overview of its discovery, mechanism of action, and preclinical development.

Mechanism of Action: The p38 MAPK/MK2 Signaling Pathway

The p38 MAPK/MK2 signaling axis is activated by a wide array of cellular and environmental stressors, including inflammatory cytokines, lipopolysaccharide (LPS), and UV radiation.[3] This activation initiates a three-tiered kinase cascade involving a MAP3K and a MAP2K (MKK), which in turn phosphorylates and activates p38 MAPK.[8] Activated p38 MAPK then translocates to the nucleus where it phosphorylates and activates MK2.[8] The active p38-MK2 complex is then exported to the cytosol.[5][8]

In the cytosol, MK2 phosphorylates several downstream targets, most notably RNA-binding proteins like tristetraprolin (TTP), which regulates the stability of mRNAs containing AU-rich elements, including those for TNFα and IL-6.[2][9] MK2 also phosphorylates heat shock protein 27 (HSP27), affecting cytoskeletal remodeling and cell migration.[9]

This compound functions as a potent, reversible, and ATP-competitive inhibitor of MK2.[6][7] Crystallographic and kinetic studies have confirmed that it binds directly to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates and thereby inhibiting the production of inflammatory cytokines.[10]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Kinase Assay of PF-3644022

Introduction: PF-3644022 is a potent, selective, and orally bioavailable small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2).[1][2][3] As an ATP-competitive inhibitor, this compound has demonstrated significant anti-inflammatory effects by potently suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα) and Interleukin-6 (IL-6).[1][2][4] This technical guide provides a comprehensive overview of the in vitro kinase assays used to characterize this compound, detailing its inhibitory activity, selectivity, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of MK2.[2][4][5] It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.[2] Kinetic studies have confirmed this mechanism by demonstrating that the initial velocity of the kinase reaction is affected by varying ATP concentrations in the presence of the inhibitor.[2][5] This competitive inhibition is crucial to its function in blocking the inflammatory cascade mediated by the p38/MK2 pathway.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro kinase and cellular assays. The following tables summarize the key quantitative data.

Table 1: Potency against Primary Kinase Targets

| Kinase Target | Assay Type | IC50 Value (nM) | K_i_ Value (nM) |

| MK2 (MAPKAPK2) | Enzymatic | 5.2[1][6][7][8] | 3[1][2][4][5][7][8] |

| PRAK (MK5) | Enzymatic | 5.0[1][6][7] | - |

| MK3 | Enzymatic | 53[1][6][7] | - |

Table 2: Selectivity Profile against Other Kinases

This compound was profiled against a large panel of 200 human kinases to determine its selectivity.[2] While highly selective for MK2, it exhibits some off-target activity.

| Off-Target Kinase | IC50 Value (nM) |

| ASK1 | 60[9] |

| CAMKII | 70[9] |

| DRAK1 | 71[9] |

| MER | 76[9] |

| PIM1 | 88[9] |

| BRSK2 | 90[9] |

| AMPK | 117[9] |

| MNK2 | 148[1][6] |

| BRSK1 | 187[9] |

| MNK-1 | 3,000[6] |

| MSK1, MSK2, RSK1-4 | >1,000[6] |

Table 3: Cellular Inhibitory Activity

The functional consequence of MK2 inhibition was measured by quantifying the reduction of cytokine production in various cell-based models.

| Cellular Assay | Cell Type | IC50 Value |

| TNFα Production Inhibition | Human U937 Monocytic Cells | 160 nM[1][2][4][5][8] |

| TNFα Production Inhibition | Human PBMCs | 160 nM[6][8] |

| TNFα Production Inhibition | LPS-Stimulated Human Whole Blood | 1.6 µM[1][2][4] |

| IL-6 Production Inhibition | LPS-Stimulated Human Whole Blood | 10.3 µM[1][2][4] |

| Phospho-HSP27 Inhibition | Human U937 Monocytic Cells | 86.4 nM[10] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.

1. In Vitro MK2 Enzymatic Assay

This assay directly measures the catalytic activity of the MK2 enzyme and its inhibition by this compound.

-

Objective: To determine the IC50 and mechanism of inhibition of this compound against recombinant MK2.

-

Materials:

-

Recombinant human MK2 enzyme.

-

Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate.[5]

-

This compound compound.

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20.[5]

-

ATP solution.

-

Stop Solution: 30 mM EDTA.[5]

-

Detection System: Caliper LabChip 3000 or HTRF (Homogeneous Time-Resolved Fluorescence) reader.[5][10]

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the Kinase Reaction Buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the MK2 enzyme and the HSP27 peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. For selectivity experiments, the ATP concentration is typically fixed at the K_m(app)_ for the enzyme.[5]

-

Incubate the reaction at room temperature. The reaction time should be within the linear phase of the enzyme kinetics.

-

Terminate the reaction by adding the Stop Solution (EDTA).[5]

-

Quantify the product (phosphorylated HSP27 peptide) and the remaining substrate. Using a Caliper LabChip 3000, the phosphorylated and unphosphorylated peptides are separated electrophoretically and quantified.[5]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cellular TNFα Production Assay

This assay measures the ability of this compound to inhibit the production of TNFα in a cellular context, providing a measure of its biological efficacy.

-

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNFα production.

-

Materials:

-

Procedure:

-